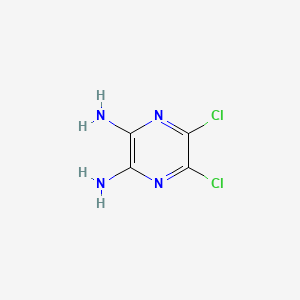

5,6-Dichloropyrazine-2,3-diamine

Description

Overview of Pyrazine (B50134) Ring Systems in Organic Chemistry

Pyrazine is a six-membered heterocyclic aromatic compound containing two nitrogen atoms in a 1,4-arrangement within the ring. fiveable.menih.gov This structural feature imparts distinct chemical properties, rendering pyrazines as crucial components in a myriad of chemical and biological processes. fiveable.me The pyrazine ring is a key constituent of many polycyclic compounds with significant biological and industrial relevance. britannica.com The presence of nitrogen atoms in the ring influences its electron density, making it susceptible to various chemical transformations. fiveable.me Pyrazine and its derivatives are known to participate in reactions such as methylation, nitration, and electrophilic substitution. fiveable.me

The versatility of the pyrazine ring system has made it a focal point in the synthesis of more complex heterocyclic structures, which are of paramount importance in pharmaceutical and agrochemical research. fiveable.me Notably, several pyrazine-containing compounds are recognized as essential medicines by the World Health Organization, highlighting their therapeutic significance. nih.gov

Significance of 5,6-Dichloropyrazine-2,3-diamine as a Core Synthetic Scaffold

This compound stands out as a particularly valuable, albeit historically underexplored, heterocyclic building block. uea.ac.ukresearchgate.netthieme-connect.com Its structure, featuring a pyrazine core substituted with two chlorine atoms and two amino groups, provides multiple reactive sites for further chemical modifications. This multi-functional nature allows for the rational design and synthesis of diverse molecular libraries with potential pharmacological relevance. thieme-connect.com

The compound serves as a crucial intermediate in the synthesis of various biologically active molecules. thieme-connect.com For instance, it is instrumental in the production of imidazo[4,5-b]pyrazine derivatives, which have been investigated for their medicinal properties since the 1970s and 1980s. thieme-connect.com More recently, this compound has been employed in the creation of advanced heterocyclic intermediates for the development of novel, biologically active compounds and functional materials. thieme-connect.com The strategic placement of the chloro and amino groups on the pyrazine ring allows for selective reactions, making it a powerful tool for synthetic chemists to construct complex molecular frameworks. nih.gov

The ability to act as a defined molecular scaffold is a key attribute of this compound. mdpi.com A molecular scaffold provides a core structure upon which various functional groups can be appended in a controlled manner. mdpi.com this compound, with its reactive handles, fits this description perfectly, enabling the systematic development of new chemical entities with tailored properties.

Historical Context of Dihaloaminopyrazine Synthesis and Reactivity

The synthesis of dihaloaminopyrazines, including this compound, has historically been challenging, often requiring harsh reaction conditions and suffering from a lack of selectivity. uea.ac.ukthieme-connect.com Traditional methods for the synthesis of 2,3-diamino-5,6-dichloropyrazine have been described as difficult. uea.ac.uk

The reactivity of the chlorine atoms in dichloropyrazines allows for nucleophilic substitution reactions. For instance, the chlorine atoms can be displaced by amines, a reaction that can be catalyzed by palladium complexes to introduce a second amino substituent. nih.gov The study of the reactivity of such compounds is crucial for expanding their synthetic utility and for the development of novel derivatives with desired functionalities.

Structure

3D Structure

Properties

IUPAC Name |

5,6-dichloropyrazine-2,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4Cl2N4/c5-1-2(6)10-4(8)3(7)9-1/h(H2,7,9)(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AARIMSUCMQEYOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(N=C(C(=N1)Cl)Cl)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80302357 | |

| Record name | 5,6-dichloropyrazine-2,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80302357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13484-57-6 | |

| Record name | 5,6-Dichloro-2,3-pyrazinediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13484-57-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 150438 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013484576 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC150438 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150438 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5,6-dichloropyrazine-2,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80302357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-Diamino-5,6-dichloropyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5,6 Dichloropyrazine 2,3 Diamine

Established Synthetic Routes and Mechanistic Considerations

Traditional synthetic routes to 5,6-Dichloropyrazine-2,3-diamine have often been hampered by low yields, lack of selectivity, and the use of hazardous reagents. However, recent advancements have led to more accessible and efficient multi-step syntheses.

The primary and most accessible precursor for the improved synthesis of this compound is 2-aminopyrazine . This readily available starting material serves as the foundational scaffold upon which chlorination and amination reactions are strategically performed to construct the target molecule. Alternative historical methods have utilized other pyrazine (B50134) derivatives, but often involve more hazardous reagents and less efficient transformations.

A notable improved synthesis of this compound from 2-aminopyrazine proceeds through a selective three-step pathway, which circumvents the challenging conditions of older methods. uea.ac.ukthieme-connect.comthieme-connect.com This modern route is characterized by a high-yielding dichlorination, followed by a regioselective amination, and a final rapid chlorination step. uea.ac.ukthieme-connect.com

The key steps are:

Dichlorination: The initial step involves the dichlorination of 2-aminopyrazine using N-chlorosuccinimide (NCS). This reaction demonstrates high selectivity and yield, avoiding the harsh reagents like phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃) that were used in previous, lower-yielding syntheses. thieme-connect.com

Regioselective Amination: The dichlorinated intermediate undergoes a regioselective amination. This step is crucial for introducing the second amino group at the correct position on the pyrazine ring. The conditions are optimized to prevent unselective amination, which was a significant issue in earlier synthetic attempts. thieme-connect.com

This pathway strategically avoids the formation of difficult-to-separate isomers and the need for high-pressure equipment, which were drawbacks of historical methods. thieme-connect.com

The optimization of reaction conditions has been a critical factor in enhancing the efficiency and safety of synthesizing this compound. The improved three-step synthesis from 2-aminopyrazine highlights several key optimizations. thieme-connect.com The use of N-chlorosuccinimide (NCS) for dichlorination and 1-chloro-1,2-benziodoxol-3(1H)-one for the final chlorination step represents a significant improvement over older methods that employed harsh and hazardous reagents like PCl₅ and POCl₃, which required high temperatures (200 °C) and specialized equipment to handle the evolution of HCl gas and the distillation of corrosive byproducts. thieme-connect.com

| Parameter | Improved Method | Historical Method |

| Chlorinating Agent | N-chlorosuccinimide (NCS), 1-chloro-1,2-benziodoxol-3(1H)-one | Phosphorus pentachloride (PCl₅), Phosphorus oxychloride (POCl₃) |

| Reaction Temperature | Milder conditions | High temperatures (e.g., 200 °C) |

| Pressure | Atmospheric pressure | High pressure (autoclave) may be required |

| Overall Yield | Up to 41% | Significantly lower (e.g., 5-10% over two or three steps) |

| Safety | Avoids highly corrosive and gaseous byproducts | Generates copious amounts of HCl gas |

Isolation procedures for the improved method are also more straightforward, avoiding the difficult sublimation and distillation of hazardous materials like POCl₃ and PCl₅. thieme-connect.com

Advanced and Sustainable Synthetic Approaches

In line with the growing emphasis on sustainable chemical manufacturing, recent research has explored advanced synthetic strategies for pyrazine derivatives, including the use of catalytic systems and the application of green chemistry principles.

While specific catalytic systems for the direct synthesis of this compound are not extensively documented, the broader field of pyrazine synthesis offers insights into potential advanced approaches. One such approach involves the use of earth-abundant metal catalysts, such as manganese pincer complexes, for the dehydrogenative coupling of amino alcohols to form pyrazine rings. nih.govacs.orgelsevierpure.comexlibrisgroup.com This method is advantageous as it produces water and hydrogen gas as the only byproducts. nih.govacs.org

These catalytic reactions, often carried out in solvents like toluene at elevated temperatures (e.g., 150 °C), demonstrate the potential for more efficient and atom-economical routes to substituted pyrazines. acs.orgelsevierpure.com Future research could adapt such catalytic methodologies to the synthesis of highly substituted pyrazines like this compound, potentially offering a more sustainable alternative to traditional stoichiometric reactions.

The application of green chemistry principles is evident in the move away from hazardous reagents like PCl₅ and POCl₃ in the synthesis of this compound. thieme-connect.com Further advancements in this area can be inspired by green methodologies developed for other pyrazine derivatives. For instance, the use of biocatalysts, such as enzymes, for the synthesis of pyrazinamide derivatives from pyrazine esters and amines showcases a greener approach. nih.gov

Key green chemistry principles applicable to the synthesis of this compound include:

Use of Safer Solvents: Employing greener solvents like tert-amyl alcohol, as demonstrated in some pyrazinamide syntheses, can reduce the environmental impact. nih.gov

Biocatalysis: The use of enzymes, such as Lipozyme® TL IM, can enable reactions to occur under milder conditions (e.g., 45 °C) and with high efficiency, minimizing energy consumption and waste. nih.gov

Atom Economy: Designing synthetic routes, such as the catalytic dehydrogenative coupling, that maximize the incorporation of all materials used in the process into the final product. nih.gov

Continuous Flow Systems: The development of continuous-flow processes can offer better control over reaction parameters, improve safety, and allow for more efficient production. nih.gov

By integrating these advanced and sustainable approaches, the synthesis of this compound can become more efficient, safer, and environmentally benign.

Microwave-Assisted and Flow Chemistry Applications in Dihaloaminopyrazine Production

Modern synthetic chemistry has increasingly adopted enabling technologies like microwave-assisted organic synthesis (MAOS) and flow chemistry to enhance reaction efficiency, safety, and scalability. mdpi.comresearchgate.net These techniques offer significant advantages over traditional batch methods for the production of heterocyclic compounds, including dihaloaminopyrazines.

Microwave-Assisted Organic Synthesis (MAOS): This technique utilizes microwave irradiation to heat reaction mixtures. Unlike conventional heating, which relies on conduction and convection, MAOS involves direct energy transfer to polar molecules or ions in the mixture through a mechanism known as dielectric heating. nih.gov This results in rapid, uniform heating throughout the reaction vessel, which can dramatically reduce reaction times from hours to minutes, increase product yields, and improve product purity. nih.govmdpi.com For the synthesis of nitrogen-containing heterocycles, microwave irradiation has been shown to be highly effective, particularly for condensation and substitution reactions. nih.govchemrxiv.org The application of MAOS to the synthesis of this compound could potentially accelerate key steps, such as amination, by providing precise temperature control and minimizing the formation of thermal degradation byproducts.

Flow Chemistry: This approach involves performing chemical reactions in a continuous stream within a network of tubes or microreactors, rather than in a single flask. mdpi.com Flow chemistry provides superior control over reaction parameters such as temperature, pressure, and reaction time. researchgate.net Its inherent safety features, such as a small reaction volume at any given time, make it particularly suitable for handling hazardous reagents or highly exothermic reactions. mdpi.com For multistep syntheses, flow systems can be integrated to perform sequential transformations without isolating intermediates, which streamlines the production process. galchimia.comacs.org The synthesis of dihaloaminopyrazines, which can involve energetic nitration or halogenation steps, could benefit from the enhanced safety and control offered by flow reactors.

The following table provides a comparative overview of these modern synthetic techniques against conventional batch processing.

| Feature | Conventional Batch Synthesis | Microwave-Assisted Synthesis (MAOS) | Flow Chemistry |

| Heating Method | External (oil bath, heating mantle) | Dielectric Heating (direct energy transfer) | Precise, rapid heat exchange |

| Reaction Time | Hours to days | Seconds to minutes nih.govmdpi.com | Seconds to minutes galchimia.com |

| Temperature Control | Prone to gradients and hotspots | Uniform and precise | Excellent, rapid heating/cooling mdpi.com |

| Scalability | Often challenging | Limited by microwave penetration depth | Readily scalable by running longer mdpi.com |

| Safety | Risk with large volumes of hazardous materials | Reduced risk due to smaller scale | High safety profile, small reaction volumes researchgate.net |

| Yield & Purity | Variable | Often higher yield and purity nih.gov | Often improved yield and selectivity |

Regioselectivity and Stereocontrol in Synthesis of Dichloropyrazine-2,3-diamine Derivatives

The precise placement of functional groups on the pyrazine ring is critical for defining the chemical properties of the final compound. Therefore, controlling the regiochemistry of halogenation and amination reactions is a central challenge in the synthesis of this compound. As the target molecule is achiral, stereocontrol is not a factor.

Control of Halogenation Regiochemistry

Direct electrophilic halogenation of pyrazine and its derivatives can be challenging and often leads to a mixture of products due to the deactivating effect of the nitrogen atoms on the ring. digitellinc.comnih.gov To achieve the specific 5,6-dichloro substitution pattern, controlled, stepwise synthetic routes are employed.

An improved synthesis for 2,3-diamino-5,6-dichloropyrazine begins with 2-aminopyrazine, avoiding harsh conditions and selectivity issues found in older methods. uea.ac.ukthieme-connect.comthieme-connect.com The key steps for controlling halogenation are:

Initial Dichlorination: A high-yielding dichlorination is first performed using a reagent like N-chlorosuccinimide (NCS). This step sets the initial halogenation pattern on the activated aminopyrazine ring. uea.ac.ukthieme-connect.com

Final Chlorination: After a subsequent regioselective amination step, the final chlorine atom is installed. This is accomplished rapidly using a specific chlorinating agent, 1-chloro-1,2-benziodoxol-3(1H)-one, to yield the desired this compound. uea.ac.ukthieme-connect.comthieme-connect.com

This multi-step approach, where functional groups are introduced sequentially, allows for precise control over the final substitution pattern, bypassing the poor regioselectivity of direct halogenation on a less-substituted pyrazine core.

Directed Amination Strategies

The introduction of amino groups onto the pyrazine ring is typically achieved through nucleophilic aromatic substitution (SNAr), where a halogen is displaced by an amine. The regioselectivity of this reaction is governed by the electronic properties of the pyrazine ring, which is made electron-deficient by the nitrogen atoms and any electron-withdrawing substituents (like halogens).

In the synthesis of this compound, a regioselective amination is a crucial step. uea.ac.ukthieme-connect.com The synthetic route is designed to avoid intermediates such as 2-amino-3,5,6-trichloropyrazine, which presents two sites (the 3- and 6-positions) that are susceptible to nucleophilic attack by an amine, leading to a loss of selectivity. thieme-connect.com By carefully choosing the sequence of halogenation and amination, the existing substituents on the ring direct the incoming amine to the desired position. For instance, in the reaction of 2,3-dichloro-5,6-dicyanopyrazine with an amine, the strongly electron-withdrawing cyano groups activate the chlorine atoms, facilitating a selective substitution at one of the chloro positions. google.com This principle of substituent-directed SNAr is fundamental to achieving the correct 2,3-diamine arrangement in the target molecule.

The following table summarizes a modern, regioselective synthesis of this compound. uea.ac.ukthieme-connect.com

| Step | Starting Material | Reagents | Product | Overall Yield |

| 1 | 2-Aminopyrazine | N-chlorosuccinimide (NCS), THF | 2-Amino-5,6-dichloropyrazine | 41% uea.ac.ukthieme-connect.com |

| 2 | 2-Amino-5,6-dichloropyrazine | NH₄OH | 2,3-Diamino-5-chloropyrazine | |

| 3 | 2,3-Diamino-5-chloropyrazine | 1-chloro-1,2-benziodoxol-3(1H)-one | This compound |

Purification and Isolation Techniques in the Context of Synthetic Outcomes

The purity of the final this compound product is paramount, and the choice of purification technique is directly related to the impurities generated during synthesis. A multi-tiered approach is often necessary to isolate the target compound.

Initial Workup: Following the reaction, a standard workup is typically performed to remove excess reagents and inorganic byproducts. This often involves liquid-liquid extraction and washing the organic layer with aqueous solutions, such as water, sodium bicarbonate to neutralize acids, and brine to remove residual water. google.comgoogleapis.com

Crystallization and Sublimation: For solid products, recrystallization is a common and effective method for purification. google.comgoogleapis.com The crude product is dissolved in a hot solvent in which it is soluble, and upon cooling, the desired compound crystallizes out, leaving impurities behind in the solvent. Chloroform and benzene/petroleum ether mixtures have been used for related pyrazine derivatives. google.com For certain compounds, sublimation can be an alternative high-purity isolation method. google.com

Chromatography: When simple crystallization is insufficient to separate the desired product from structurally similar impurities (such as regioisomers from a non-selective reaction), chromatographic techniques are employed.

Column Chromatography: This is a standard technique where the product mixture is passed through a stationary phase (e.g., silica gel) and separated based on differential adsorption. google.comgoogleapis.com

Semi-Preparative Liquid Chromatography (HPLC): For achieving very high purity (>98%), which is often required for biologically active compounds, semi-preparative HPLC is a powerful tool. uniba.sk It offers high resolution for separating closely related compounds, ensuring the final product is free of significant impurities. uniba.sk

The choice of purification strategy is dictated by the synthetic outcome; a highly selective synthesis may only require recrystallization, whereas a less selective reaction might necessitate advanced chromatographic separation to isolate the desired isomer.

Derivatization and Complex Molecular Architecture Construction

Synthesis of Substituted Pyrazine (B50134) Derivatives from 5,6-Dichloropyrazine-2,3-diamine

The chlorine atoms at the 5- and 6-positions of the pyrazine ring in this compound are susceptible to nucleophilic aromatic substitution (SNAr), providing a direct route to a variety of substituted pyrazine-2,3-diamine derivatives. The electron-withdrawing nature of the pyrazine ring, further enhanced by the existing amino groups, facilitates the displacement of the chloro substituents by a range of nucleophiles.

Research has demonstrated the successful substitution of chlorine atoms in related dichloropyrazine systems with various amines. For instance, the palladium-catalyzed amination of 2,6-dichloropyrazine has been employed to introduce adamantane-containing amines, yielding both mono- and di-aminated products. This methodology showcases the feasibility of creating novel pyrazine derivatives with potentially interesting biological properties. While direct studies on this compound are not extensively detailed in this specific context, the principles of such transformations are broadly applicable.

The reaction conditions for these substitutions can be tailored to favor either mono- or di-substitution, offering a level of control over the final product. The choice of catalyst, solvent, temperature, and stoichiometry of the nucleophile are critical parameters in achieving the desired outcome.

Table 1: Examples of Nucleophilic Substitution on Dichloropyrazine Cores

| Nucleophile | Product Type | Potential Application |

| Primary Amines | 5- or 5,6-di(alkyl/aryl)amino-pyrazine-2,3-diamines | Medicinal Chemistry Scaffolds |

| Secondary Amines | 5- or 5,6-di(dialkyl/diaryl)amino-pyrazine-2,3-diamines | Material Science |

| Alkoxides | 5- or 5,6-dialkoxy-pyrazine-2,3-diamines | Agrochemicals |

| Thiolates | 5- or 5,6-di(alkyl/aryl)thio-pyrazine-2,3-diamines | Functional Dyes |

Annulation Reactions for Generating Polycyclic Heterocyclic Systems

The vicinal diamine functionality at the 2- and 3-positions of this compound is a key feature that enables its use in annulation reactions to construct fused polycyclic heterocyclic systems. These reactions typically involve the condensation of the diamine with a bifunctional electrophile, leading to the formation of a new ring fused to the pyrazine core.

A common and well-established strategy is the reaction with 1,2-dicarbonyl compounds, such as glyoxal or benzil derivatives, to form pyrazino[2,3-b]quinoxaline derivatives. This type of cyclocondensation reaction is a powerful tool for accessing complex aromatic systems with extended π-conjugation, which are of interest in materials science and as potential chromophores.

Similarly, reaction with α-haloketones can lead to the formation of imidazo[4,5-b]pyrazines. The reaction proceeds through initial N-alkylation followed by intramolecular cyclization and dehydration. The specific reaction conditions can influence the final product and yield. The synthesis of various imidazo[4,5-b]pyrazine derivatives has been reported through the condensation of 2,3-diaminopyrazines with acids, acid chlorides, or acid anhydrides. researchgate.net

Table 2: Examples of Annulation Reactions to Form Polycyclic Systems

| Reagent | Fused Heterocyclic System |

| 1,2-Diketones (e.g., Benzil) | Pyrazino[2,3-b]quinoxaline |

| α-Halo Ketones | Imidazo[4,5-b]pyrazine |

| Phosgene or its equivalents | Pyrazino[2,3-b]pyrazin-2,3-dione |

| Carbon Disulfide | Imidazo[4,5-b]pyrazine-2-thione |

Development of this compound-Based Combinatorial Libraries

The structural features of this compound make it an attractive scaffold for the development of combinatorial libraries of small molecules. Combinatorial chemistry allows for the rapid synthesis of a large number of diverse compounds, which can then be screened for biological activity. The presence of four distinct reactive sites on the this compound core provides multiple points for diversification.

Solid-phase synthesis is a particularly powerful technique for constructing such libraries. The diamine can be attached to a solid support, and then the chlorine atoms can be sequentially or simultaneously reacted with a variety of building blocks. Subsequently, the amino groups can be further functionalized. This approach allows for the systematic and efficient generation of a library of compounds with diverse substituents at the 5- and 6-positions, as well as on the amino groups.

For example, a library could be constructed by first reacting the resin-bound diamine with a set of different amines to displace the chlorine atoms. In a subsequent step, the newly introduced amino groups or the original amino groups could be acylated with a diverse set of carboxylic acids. This strategy would lead to a large library of pyrazine derivatives with variations at multiple positions. While specific libraries based on this compound are not extensively documented, the principles have been successfully applied to other heterocyclic scaffolds, such as the solid-phase synthesis of 2,4-diaminoquinazoline libraries. nih.gov

Regioselective Elaboration of the Diamine and Dichloro Sites for Diversification

Achieving regioselective functionalization of the four reactive sites of this compound is crucial for maximizing its synthetic utility and creating structurally complex and diverse molecules. The differentiation between the two amino groups and the two chlorine atoms can be achieved by exploiting subtle differences in their reactivity, which are influenced by both electronic and steric factors.

Regioselectivity at the Dichloro Sites:

The two chlorine atoms at the 5- and 6-positions are electronically similar. However, it may be possible to achieve mono-substitution through careful control of reaction conditions, such as using a stoichiometric amount of the nucleophile at low temperatures. The introduction of the first substituent will electronically modify the pyrazine ring, which could influence the reactivity of the remaining chlorine atom, potentially allowing for a second, different nucleophile to be introduced.

Regioselectivity at the Diamine Sites:

The two amino groups are also chemically equivalent in the starting material. However, mono-functionalization can often be achieved using bulky reagents or by controlling the stoichiometry of the reactants. Once one amino group is functionalized, the steric hindrance and electronic properties of the introduced group can direct the subsequent reaction to the second amino group, allowing for the synthesis of unsymmetrically substituted N,N'-derivatives.

Furthermore, the interplay between the amino and chloro groups can be exploited. For instance, the amino groups can be protected with a suitable protecting group, allowing for selective reactions at the chloro positions. Subsequent deprotection would then allow for the elaboration of the amino groups. This strategic use of protecting groups is a cornerstone of modern organic synthesis and would be highly applicable to the controlled functionalization of this compound. Theoretical and experimental studies on other heterocyclic systems, such as 2,4-dichloroquinazolines, have provided insights into the factors governing regioselective nucleophilic aromatic substitution, which can inform strategies for this pyrazine derivative. nih.gov

Spectroscopic and Structural Elucidation in Synthetic Research Context

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of a molecule. For 5,6-Dichloropyrazine-2,3-diamine, both ¹H and ¹³C NMR provide critical data for structural validation.

In a recent improved synthesis of the compound, the ¹H NMR spectrum, recorded in deuterated dimethyl sulfoxide (DMSO-d₆), shows a broad singlet at 6.13 ppm. This signal corresponds to the four protons of the two amino groups (-NH₂). The integration of this peak confirms the presence of these four protons.

The ¹³C NMR spectrum, also recorded in DMSO-d₆, reveals two distinct signals for the carbon atoms of the pyrazine (B50134) ring. The signal at 142.1 ppm is attributed to the carbons bearing the amino groups (C2 and C3), while the signal at 131.0 ppm corresponds to the carbons bonded to the chlorine atoms (C5 and C6). This simple yet informative spectrum is consistent with the symmetrical nature of the molecule.

Table 1: NMR Spectroscopic Data for this compound in DMSO-d₆

| Nucleus | Chemical Shift (δ) in ppm |

| ¹H | 6.13 (s, 4H, NH₂) |

| ¹³C | 142.1 (C-NH₂) |

| 131.0 (C-Cl) |

Data sourced from Rigby et al., 2024.

Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands that confirm the presence of the amino groups and the aromatic pyrazine ring.

Key vibrational frequencies observed in the solid state (attenuated total reflectance, ATR) include strong bands at 3433 and 3320 cm⁻¹. These correspond to the asymmetric and symmetric stretching vibrations of the N-H bonds in the primary amino groups, respectively. A band at 1632 cm⁻¹ is attributed to the scissoring vibration of the amino groups. The presence of the pyrazine ring is supported by various skeletal vibrations within the fingerprint region.

Table 2: Key Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 3433 | N-H asymmetric stretching |

| 3320 | N-H symmetric stretching |

| 1632 | N-H scissoring |

Data sourced from Rigby et al., 2024.

X-ray Crystallography for Solid-State Molecular Architecture Determination

To date, a single-crystal X-ray diffraction study for this compound has not been reported in the surveyed scientific literature. Such an analysis would provide definitive information on the solid-state conformation of the molecule, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding. The determination of the crystal structure would be a valuable addition to the complete characterization of this compound, offering insights into its packing arrangement and potential polymorphic forms.

Advanced Applications As a Synthetic Intermediate and Building Block

Precursor in the Synthesis of Complex Heterocyclic Ring Systems

The strategic placement of reactive sites on the 5,6-Dichloropyrazine-2,3-diamine molecule makes it an ideal precursor for the synthesis of a variety of complex heterocyclic ring systems. The vicinal diamino groups can readily undergo condensation reactions with 1,2-dicarbonyl compounds to form new fused-ring structures.

A prominent example is the synthesis of pyrazino[2,3-b]quinoxalines. This is achieved through the condensation of this compound with substituted 1,2-dicarbonyl compounds. rsc.org This reaction creates a new pyrazine (B50134) ring fused to the quinoxaline (B1680401) system, leading to a class of compounds with potential applications in materials science and pharmaceuticals. The reaction is a well-established method for creating these fused heterocyclic systems. elsevierpure.com

Furthermore, the reactivity of the chlorine atoms allows for subsequent modifications, enabling the synthesis of a diverse library of derivatives. For instance, nucleophilic displacement of the chlorine atoms can introduce a variety of functional groups, further expanding the structural diversity of the resulting heterocyclic compounds. researchgate.net

Utility in the Construction of Functional Organic Materials (focus on synthesis)

The electron-deficient nature of the pyrazine ring, enhanced by the electron-withdrawing chloro groups, makes this compound an attractive building block for the synthesis of functional organic materials. These materials often possess interesting electronic and photophysical properties.

One area of application is in the synthesis of Covalent Organic Frameworks (COFs). COFs are a class of porous crystalline polymers with ordered structures and high surface areas. mdpi.com The diamino functionality of this compound can be utilized in condensation reactions with multifunctional aldehydes to form imine-linked COFs. researchgate.net The resulting materials have potential applications in gas storage and separation. The synthesis typically involves solvothermal methods where the building blocks are reacted in a sealed vessel at elevated temperatures to facilitate the formation of a crystalline framework. nih.govrsc.org

The synthesis of these materials relies on the principles of dynamic covalent chemistry, where the reversible formation of covalent bonds allows for "error-correction" and the growth of a well-ordered crystalline structure. The specific geometry and electronic properties of the this compound monomer can be used to tune the pore size, stability, and functionality of the resulting COF.

Building Block for Ligand Synthesis in Organometallic Chemistry (focus on synthesis of ligands)

The nitrogen atoms within the pyrazine ring and the exocyclic amino groups of this compound can act as coordination sites for metal ions, making it a valuable building block for the synthesis of ligands in organometallic chemistry.

The synthesis of such ligands often involves the reaction of this compound with other organic molecules to create a larger, polydentate ligand capable of binding to a metal center. For example, the amino groups can be derivatized to introduce other donor atoms, such as phosphorus or sulfur, thereby creating ligands with different coordination preferences and electronic properties.

The resulting metal complexes can exhibit a range of interesting properties, including catalytic activity and unique photophysical behavior. The rigid pyrazine backbone of the ligand can influence the geometry and stability of the metal complex, which in turn affects its reactivity and potential applications.

Integration into Modular Synthetic Strategies for Complex Molecule Assembly

The well-defined reactivity of its functional groups allows this compound to be seamlessly integrated into modular synthetic strategies for the assembly of complex molecules. In this approach, pre-functionalized building blocks are sequentially coupled together to construct a target molecule in a controlled and efficient manner.

The diamino and dichloro functionalities of this compound represent two distinct reactive handles that can be addressed in a stepwise fashion. For example, the diamino groups can be selectively reacted first to build a larger core structure, followed by the modification of the chloro groups through cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions. researchgate.net This modular approach allows for the systematic variation of different parts of the molecule, facilitating the rapid generation of a library of related compounds for screening in various applications.

This strategy is particularly valuable in drug discovery and materials science, where the ability to fine-tune the properties of a molecule by making small structural changes is crucial. The predictable reactivity of this compound makes it a reliable component in these complex synthetic endeavors.

Future Research Directions and Emerging Paradigms

Development of More Atom-Economical and Energy-Efficient Synthetic Routes

The advancement of synthetic methodologies for 5,6-Dichloropyrazine-2,3-diamine is a cornerstone for its future applications. Current research efforts are focused on moving away from harsh, low-yielding, and non-selective legacy methods toward more sustainable and efficient processes.

The principles of atom economy also guide the development of syntheses for related pyrazine (B50134) structures. For instance, methods for producing 2,6-dichloropyrazine, a potential precursor, have been optimized to be conducted in a solvent of the product itself, which minimizes the formation of by-products that can arise from solvent side-reactions. google.com The goal is to achieve near-complete conversion with minimal waste, a key objective for sustainable chemical manufacturing. google.com The high cost and instability of starting materials in the synthesis of other complex pyrazine derivatives, such as 2,6-diamino-3,5-dinitropyrazine-1-oxide (LLM-105), further underscore the critical need for developing convenient and economical synthetic pathways. researchgate.net

Future research will likely focus on catalytic methods, flow chemistry, and the use of greener solvents and reagents to further enhance the economic and environmental profile of this compound synthesis.

| Starting Material | Key Reagents | Product | Overall Yield | Reference |

| 2-Aminopyrazine | 1. N-Chlorosuccinimide (NCS) 2. Regioselective Amination 3. 1-Chloro-1,2-benziodoxol-3(1H)-one | This compound | 41% | uea.ac.uk |

Exploration of Unconventional Reactivity Patterns of this compound

The reactivity of this compound is largely dictated by the interplay between the electron-deficient pyrazine ring, the two chloro substituents, and the two amino groups. While classical nucleophilic aromatic substitution reactions are expected, exploring less conventional reactivity is a key area for future investigation.

The vicinal diamine functionality presents an opportunity for condensation reactions with 1,2-dicarbonyl compounds to form new, fused heterocyclic systems. This type of reaction is well-established for the related compound diaminomaleonitrile (B72808) (DAMN), which readily condenses with various dicarbonyls. google.com Applying this strategy to this compound could yield novel polycyclic aromatic systems with unique electronic and photophysical properties.

Furthermore, the reactivity of related amino-chloro-N-heterocycles suggests avenues for exploration. For example, Pd(0)-catalyzed amination reactions have been successfully used for the synthesis of unsymmetrical diaminopyrimidines and diaminopyrazines. nih.gov Such catalytic systems could enable selective mono- or di-functionalization of the chlorine atoms on this compound with a wide range of amines, providing access to diverse molecular libraries. The potential for amine-imine tautomerism, a phenomenon observed in other 2-aminoheterocycles, could also be investigated as it can significantly influence the molecule's ability to form hydrogen bonds and participate in redox processes. nih.gov

Application in Automated and High-Throughput Synthesis Platforms

The integration of this compound into automated and high-throughput synthesis platforms is a logical next step for accelerating the discovery of new bioactive molecules and functional materials. The development of robust and reliable synthetic routes, such as the improved three-step synthesis, is a critical prerequisite for automation. uea.ac.uk

Automated synthesizers could leverage the reactivity of the chloro and amino groups to rapidly generate large libraries of derivatives. For example, an automated platform could perform a series of parallel palladium-catalyzed cross-coupling reactions or nucleophilic aromatic substitutions on the dichloropyrazine core, followed by reactions at the amino groups. This approach would be invaluable for structure-activity relationship (SAR) studies, where the systematic modification of a lead compound is required to optimize its biological activity. rjptonline.org The demand for convenient methods to synthesize large and diverse series of molecules for biological screening is a significant driver in modern drug discovery. nih.gov

Computational Design and Predictive Synthesis of Novel this compound Analogs

Computational chemistry offers powerful tools for the rational design of novel analogs of this compound with tailored properties. Structure-based design, which utilizes the three-dimensional structure of a biological target, can be employed to design derivatives with enhanced potency and selectivity. nih.gov

This computationally driven approach involves several stages:

Docking and Molecular Dynamics: Prospective analogs can be docked into the active site of a target protein to predict their binding mode and affinity. Molecular dynamics simulations can then be used to assess the stability of the ligand-protein complex. nih.gov

Predictive SAR: By analyzing the predicted binding of a virtual library of compounds, researchers can build predictive structure-activity relationship models. These models can identify key structural modifications likely to improve activity, guiding synthetic efforts toward the most promising candidates. nih.gov

Property Prediction: Computational methods, such as Density Functional Theory (DFT), can be used to predict the electronic properties, reactivity, and stability of designed analogs before their synthesis is attempted. nih.gov

This synergy between computational prediction and experimental synthesis allows for a more efficient and resource-effective discovery process, minimizing the trial-and-error inherent in traditional approaches and accelerating the development of new therapeutics and materials based on the this compound scaffold.

Q & A

Q. What are the optimal synthetic routes for 5,6-Dichloropyrazine-2,3-diamine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves catalytic dehalogenation of halogenated pyrazine precursors or nucleophilic substitution under basic conditions. For example, analogous compounds like 3-Chloropyridazine-4,5-diamine are synthesized via catalytic reactions using palladium/nickel catalysts at elevated temperatures (80–120°C) . Purification often employs normal-phase chromatography (e.g., 10% methanol/0.1% ammonium hydroxide) . Key variables include:

- Catalyst type : Transition metals (Pd, Ni) enhance selectivity.

- Solvent system : Polar aprotic solvents (DMF, DMSO) improve solubility.

- Temperature : Higher temperatures (≥100°C) favor dehalogenation but risk side reactions.

Table 1 : Comparison of Reaction Conditions for Pyrazine Derivatives

| Precursor | Catalyst | Temp. (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| 3-Chloropyridazine | Pd/C | 120 | 78 | |

| Dichlorophenylpiperazine | None | RT | 62 |

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Resolves amino and chloro substituent positions. For example, diamino pyrazines show distinct NH₂ peaks at δ 5.5–6.5 ppm in DMSO-d₆ .

- Elemental Analysis : Validates purity (e.g., C: 35.2%, H: 3.1%, N: 25.4% for C₄H₄Cl₂N₄) .

- Mass Spectrometry : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 192.98) .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for this compound synthesis?

- Methodological Answer : Density Functional Theory (DFT) simulations predict transition states and intermediates. Software like Gaussian or ORCA models electron density around chloro groups to identify nucleophilic attack sites. For example, pyrazine derivatives exhibit higher reactivity at C2/C3 positions due to electron-withdrawing Cl substituents . Virtual screening of catalysts (e.g., Pd vs. Ni) reduces trial-and-error experimentation .

Q. How do researchers resolve contradictions in reported biological activity data for diamino-chloropyrazines?

- Methodological Answer :

- Meta-Analysis : Compare datasets using standardized assays (e.g., MIC for antimicrobial activity). For instance, 3-Chloropyridazine-4,5-diamine shows variable MIC values (2–16 µg/mL) depending on bacterial strain .

- Structural-Activity Relationships (SAR) : Map substituent effects (e.g., chloro vs. methyl groups) using factorial design to isolate variables .

- Reproducibility Checks : Validate protocols (e.g., solvent purity, incubation time) to minimize external biases .

Q. What experimental designs are effective for scaling up this compound synthesis while maintaining purity?

- Methodological Answer :

- DoE (Design of Experiments) : A 2³ factorial design evaluates temperature, catalyst loading, and solvent ratio. For example, a study on pyridazine derivatives found catalyst loading (10–15 wt%) as the most significant factor for yield (>85%) .

- Continuous Flow Reactors : Enhance heat/mass transfer for exothermic dehalogenation steps, reducing byproducts .

Table 2 : Key Parameters for Scale-Up Optimization

| Parameter | Optimal Range | Impact on Purity |

|---|---|---|

| Residence Time | 30–60 min | Reduces degradation |

| Pressure | 1–2 atm | Prevents volatilization |

| Mixing Speed | 500–800 rpm | Ensures homogeneity |

Methodological Challenges and Solutions

Q. How can researchers address solubility issues in reactivity studies of this compound?

- Methodological Answer :

- Co-solvent Systems : Use DMSO-water mixtures (e.g., 70:30 v/v) to dissolve polar diamino compounds .

- Microwave-Assisted Synthesis : Enhances dissolution kinetics via dielectric heating .

Q. What strategies validate the stability of this compound under storage conditions?

- Methodological Answer :

- Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months, monitoring degradation via HPLC .

- Light Sensitivity : Amber glass vials and nitrogen blankets prevent photolytic decomposition .

Data Contradiction Analysis

Q. Why do different studies report conflicting yields for similar synthetic routes?

- Methodological Answer : Contradictions arise from uncontrolled variables (e.g., trace moisture, reagent grade). A comparative study using standardized reagents (≥99.9% purity) and inert atmospheres (Argon) reduced yield variability from ±15% to ±5% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.